Conformational Rigidity vs. Flexible Amines
The 5-azaspiro[2.4]heptane scaffold is quantitatively distinguished from other common spirocyclic amine building blocks by its molecular descriptors, which directly influence drug-likeness. In contrast to larger spiro systems like spiro[3.4]octan-6-amine (which includes a bulkier cyclobutane ring) or spiro[2.5]octane analogs (which have a six-membered piperidine ring), 5-azaspiro[2.4]heptan-7-amine has a zero rotatable bond count and a TPSA of 38.1 Ų [1]. The zero rotatable bond count signifies a completely conformationally locked structure, which is a key differentiator for achieving target specificity and favorable entropic binding compared to more flexible amine building blocks like piperidine or pyrrolidine analogs [2].
| Evidence Dimension | Rotatable Bond Count |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | Spiro[3.4]octan-6-amine: 0; Piperidine: 0; N-methylpyrrolidine: 0; Flexible acyclic amines: >0 |
| Quantified Difference | Absolute conformational lock (0 rotatable bonds) provides a distinct entropic advantage in target binding over flexible comparators. |
| Conditions | Computed property based on 2D molecular structure (PubChem) |
Why This Matters
This confirms the compound's role as a 'privileged' spirocyclic scaffold, providing a rigid, three-dimensional vector for the amine group that is critical for target engagement in fluoroquinolone antibiotics.
- [1] PubChem. 5-Azaspiro[2.4]heptan-7-amine. Compound Summary CID 11819059. Accessed 2026. View Source
- [2] Veber DF, et al. Molecular properties that influence the oral bioavailability of drug candidates. J. Med. Chem. 2002, 45(12), 2615-2623. View Source
